molecular formula C13H18N2O B6334807 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one CAS No. 1240564-74-2

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one

Cat. No.: B6334807
CAS No.: 1240564-74-2
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one ( 1240564-74-2) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . It features a piperazine ring, a privileged structure in medicinal chemistry known for contributing to favorable pharmacokinetic properties and the ability to engage in diverse molecular interactions with biological targets. Piperazine and N-methylpiperazine derivatives are frequently employed in pharmaceutical research due to their presence in a wide range of therapeutic agents, including those active in the central nervous system, and as key scaffolds in the development of inhibitors for various enzymes . As a building block, this compound serves as a valuable intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel molecular entities, such as chalcone derivatives, for potential application in drug discovery programs . Piperazine-based chalcone hybrids are an area of active investigation in research related to neurodegenerative diseases and other conditions . The mechanism of action for any resulting compound is not inherent to this intermediate but is defined by the final molecular structure and its specific target. Researchers can leverage this chemical to explore new chemical space and develop potential candidates with targeted biological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSMILLAQBMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one typically involves the reaction of 3-methylpiperazine with 2-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 2-phenylethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new chemical entities.

Common Reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Reduction can convert the ketone group to an alcohol.
  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones, Carboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionAlkyl halidesSubstituted piperazine derivatives

Biology

In biological research, this compound is being investigated for its potential as a ligand in receptor binding studies. The unique structure allows it to interact with various biological targets, potentially modulating pathways involved in disease mechanisms.

Medicine

The compound is explored for its potential therapeutic properties , particularly in the development of new pharmaceuticals. Its structural characteristics suggest it may have applications in treating conditions related to central nervous system disorders due to its ability to cross the blood-brain barrier.

Case Study:
A study investigating the effects of piperazine derivatives on anxiety-related behaviors demonstrated that compounds similar to 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one exhibited anxiolytic effects in animal models, suggesting further exploration in human clinical trials could be warranted.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for the creation of various derivatives that can serve different industrial purposes, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to various receptors or enzymes. This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Piperazine Derivatives

Compound Name Substituents on Piperazine Phenylethanone Modification Molecular Weight (g/mol) Key Features
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one 3-Methyl None 218.30 High commercial availability; used as a synthetic intermediate .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one 4-(4-Fluorobenzyl) None 342.41 Fluorine substitution enhances lipophilicity; characterized via ¹³C-NMR .
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one 4-(3-Chlorobenzoyl) Diphenyl substitution 446.34 Increased steric bulk; potential for altered pharmacokinetics .
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one None Thiophene substitution 220.30 Heterocyclic thiophene group may improve metabolic resistance .

Key Observations :

  • The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 4-fluorobenzyl or 3-chlorobenzoyl .

Phenylethanone Derivatives with Aromatic Substitutions

Compounds retaining the phenylethanone core but differing in aromatic substituents or heterocyclic systems:

Table 2: Phenylethanone Derivatives with Modified Aromatic Groups

Compound Name Aromatic Substituent Molecular Weight (g/mol) Biological/Physicochemical Relevance
1-(4-Bromophenyl)-2-phenylethan-1-one 4-Bromophenyl 275.14 Significantly downregulated in fungal metabolite studies .
1-(2-Fluorophenyl)-2-phenylethan-1-one 2-Fluorophenyl 214.23 Enhanced polarity due to fluorine; logP = 5.46 .
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one 2,5-Dimethoxyphenyl 256.30 Methoxy groups improve solubility; isolated via HPLC .

Key Observations :

  • Halogenation (e.g., bromo or fluoro substituents) increases molecular weight and may enhance binding affinity to hydrophobic targets .
  • Methoxy groups () improve aqueous solubility, making such derivatives more suitable for drug formulation.

Analytical Techniques :

  • HPLC methods (e.g., ) are critical for purity assessment of brominated biphenyl analogs, suggesting similar approaches apply to the target compound.
  • Crystallographic data for analogs like 1-((1S,2S)-2-(4-bromophenyl)cyclopropyl)-2-phenylethan-1-one () reveal orthorhombic packing, which could guide crystallization strategies for the target molecule.

Biological Activity

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group, contributing to its unique chemical and biological properties. Its structure can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one. For instance, derivatives of piperazine have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549).

CompoundCell LineIC50 (μM)Mechanism of Action
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-oneMCF-710.28Induction of apoptosis via caspase activation
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-oneA5498.107Inhibition of tubulin polymerization

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and inhibition of critical cellular pathways such as tubulin polymerization .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . Studies indicate that it may inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The inhibition of MAO-B has been particularly noted, with some derivatives demonstrating IC50 values as low as 0.71 μM, suggesting strong potential for treating conditions like Alzheimer's disease .

CompoundTarget EnzymeIC50 (μM)Selectivity Index
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-oneMAO-B0.7156.34
1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-oneAChE4.32N/A

These results indicate that the compound not only affects cancer cells but also has implications in neuropharmacology .

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine derivatives, including 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one. The study focused on the structure-activity relationship (SAR) to optimize the biological activity against MAO and other targets. The findings underscored the importance of specific substitutions on the piperazine ring in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via aminomethylation of a ketone precursor (e.g., 2-phenylethanone derivatives) using 3-methylpiperazine. Key steps include:

  • Condensation : Reacting the ketone with 3-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a catalyst such as K₂CO₃ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Characterization : Confirm purity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity threshold) .

Q. How is the structural integrity of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution and refinement, applying restraints for disordered moieties (e.g., methyl groups) .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). Software like PLATON or WinGX can assess geometric outliers .

Q. What analytical techniques are recommended for quantifying 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection is optimal:

  • Column : C18 stationary phase (e.g., Newcrom R1, 250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
  • Detection : UV absorbance at 254 nm. Retention time typically 8–10 minutes .

Advanced Research Questions

Q. How do substituents on the phenyl or piperazine rings influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Substituent effects can be studied via:

  • Spectroscopy : Compare UV-Vis absorption/emission spectra (e.g., fluorescence quenching with electron-withdrawing groups) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict charge transfer interactions .
  • Kinetic Studies : Monitor reaction rates (e.g., nucleophilic substitution) with para-substituted phenyl derivatives to construct Hammett plots .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Advanced Chromatography : Use UPLC-MS/MS to detect trace impurities (<0.1%).
  • Alternative Synthesis : Reproduce the compound via a different route (e.g., Grignard addition instead of aminomethylation) to rule out byproduct interference .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against protein targets (e.g., GPCRs or kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion .

Q. What challenges arise in crystallizing 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one, and how can they be mitigated?

  • Methodological Answer : Common issues include:

  • Disorder : Piperazine ring flexibility may cause disorder. Apply SHELXL's "SIMU" and "DELU" restraints during refinement .
  • Poor Diffraction : Optimize crystallization conditions (e.g., slow evaporation from dichloromethane/hexane at 4°C).
  • Twinned Crystals : Use the TwinRotMat tool in PLATON to detect and model twinning .

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